molecular formula C27H28N2O4 B3514936 1-[(4-tert-butylbenzyl)oxy]-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

1-[(4-tert-butylbenzyl)oxy]-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No.: B3514936
M. Wt: 444.5 g/mol
InChI Key: JZCILJSLHOSSSD-UHFFFAOYSA-N
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Description

The compound “1-[(4-tert-butylbenzyl)oxy]-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxalinone core, with the various substituents attached at the specified positions. The tert-butylbenzyl and ethoxyphenyl groups would likely impart significant steric bulk to the molecule .


Chemical Reactions Analysis

As a quinoxalinone derivative, this compound might be expected to undergo reactions typical of other quinoxalinones. These could include various substitution reactions at the available positions on the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the various substituents would likely result in a relatively high molecular weight .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of quinoxalinone derivatives is an active area of research, due to their potential biological activities. Future research on this specific compound could involve investigating its synthesis, properties, and potential biological activities .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methoxy]-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-5-32-22-16-12-20(13-17-22)25-26(30)29(24-9-7-6-8-23(24)28(25)31)33-18-19-10-14-21(15-11-19)27(2,3)4/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCILJSLHOSSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=C(C=C4)C(C)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-tert-butylbenzyl)oxy]-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
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